molecular formula C26H19N3O2 B2639071 methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate CAS No. 955964-55-3

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate

Cat. No.: B2639071
CAS No.: 955964-55-3
M. Wt: 405.457
InChI Key: XURMNOIKZJNGIL-CJLVFECKSA-N
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Description

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is a pyrazole-based organic compound featuring a conjugated enoate ester, a cyano group, and a biphenyl-substituted pyrazole ring. This structure is associated with applications in medicinal chemistry and materials science, particularly due to the pyrazole moiety’s role in biological activity and the ester group’s versatility in synthetic modifications .

Properties

IUPAC Name

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c1-31-26(30)22(17-27)16-23-18-29(24-10-6-3-7-11-24)28-25(23)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2-16,18H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURMNOIKZJNGIL-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is in the field of oncology. Preliminary studies have indicated that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with pyrazole structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7 . This suggests potential for this compound to be explored further as an anticancer agent.

Biological Mechanisms

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in cell proliferation and inflammation. Pyrazole derivatives are known to interact with various molecular targets, including kinases and transcription factors, which are crucial in cancer progression and inflammatory responses .

Study 1: Antiproliferative Effects

A study investigating a series of pyrazole derivatives found that certain modifications enhanced their activity against cancer cell lines significantly. The structure–activity relationship (SAR) analysis indicated that substituents on the pyrazole ring could dramatically influence biological activity .

Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of pyrazole-based compounds showed promising results in reducing inflammation markers in vitro. This highlights the potential for methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenyphenyl)pyrazol-4-y]prop -2-enote to contribute to therapeutic strategies against inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the pyrazole ring are key functional groups that interact with enzymes or receptors, leading to biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Functional Groups Substituents on Pyrazole Ring Molecular Formula Key Applications/Properties
Target Compound Ester, Cyano, Biphenyl 1-Phenyl, 3-(4-phenylphenyl) C₂₆H₁₉N₃O₂ Medicinal chemistry, optoelectronics
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate Ester 1-Methyl C₈H₁₀N₂O₂ Organic synthesis, drug intermediates
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Ketone, Dichlorophenyl, Methoxyphenyl 1-Phenyl, 3-(4-methoxyphenyl) C₂₄H₁₈Cl₂N₂O₂ Antifungal agents, crystallography
(E)-2-cyano-3-(1-phenyl-3-thiophen-2-yl-pyrazol-4-yl)-N-prop-2-enyl-prop-2-enamide Cyano, Acrylamide, Thiophene 1-Phenyl, 3-thiophen-2-yl C₂₀H₁₆N₄OS GPCR receptor modulation
2-[Heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate Perfluorinated sulfonamide, Ester Fluorinated alkyl chain C₁₅H₁₂F₁₇NO₄S Surfactants, chemical resistance

Physicochemical Properties

  • Planarity and Conjugation: The target compound’s biphenyl group and (E)-configuration enhance conjugation, likely improving UV absorption and charge transport properties compared to non-biphenyl analogs like the methyl-substituted derivative in .
  • Lipophilicity : The biphenyl group increases hydrophobicity (logP ~5.2 predicted), whereas the fluorinated compound () exhibits extreme hydrophobicity and chemical inertness.
  • Thermal Stability : Pyrazole rings generally confer thermal stability, but the biphenyl substituent may reduce melting points compared to smaller analogs due to steric hindrance .

Biological Activity

Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant studies and data.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its molecular structure and purity.

Key Structural Features

  • Molecular Formula : C20H15N3O2
  • Molecular Weight : 329.35 g/mol
  • Key Functional Groups : Cyano group, pyrazole ring, and enone system.

Biological Activity

The biological activity of this compound has been explored in various studies. Notable activities include:

Antimicrobial Activity

Several studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds containing pyrazole rings have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. These studies often employ methods such as the agar well diffusion method to assess efficacy.

Antioxidant Activity

Research indicates that related compounds show promising antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property, where a higher percentage of inhibition suggests stronger antioxidant potential.

Anti-inflammatory Activity

Some derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This suggests that this compound may also exhibit anti-inflammatory effects.

Enzyme Inhibition Studies

Molecular docking studies indicate that the compound may interact with various enzymes, including phosphodiesterases, which could lead to therapeutic applications in treating conditions like asthma or erectile dysfunction.

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialAgar well diffusionInhibition against E. coli and S. aureus
AntioxidantDPPH radical scavenging assayHigh inhibition percentage
Anti-inflammatoryCOX enzyme inhibitionSignificant reduction in COX activity
Enzyme InhibitionMolecular dockingStrong binding affinity to phosphodiesterases

Notable Research Findings

  • Antimicrobial Screening : A study found that pyrazole derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of efficacy.
  • Antioxidant Properties : Another study highlighted the potential of these compounds in scavenging free radicals, which is crucial for developing treatments for oxidative stress-related diseases.
  • Enzyme Interaction : Molecular docking simulations revealed that specific functional groups within the compound play a critical role in binding to target enzymes, which could inform future drug design efforts.

Q & A

Q. What are the optimal synthetic routes for methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate, and what challenges arise during its preparation?

Methodological Answer: The compound is synthesized via Knoevenagel condensation, where a pyrazole aldehyde reacts with a cyanoacetate derivative. Key challenges include:

  • Regioselectivity control during pyrazole substitution (para vs. meta positions), addressed by steric/electronic directing groups (e.g., 4-phenylphenyl in and ).
  • Stereochemical purity : The (E)-isomer is favored under basic conditions (e.g., piperidine catalysis) due to conjugation stabilization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is essential to isolate the product from unreacted starting materials .

Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis confirms the (E)-configuration and planarity of the α,β-unsaturated ester moiety (bond angles: C=C-C ≈ 120°; torsion angles < 5° deviation). For example, reports triclinic crystal packing with R-factor = 0.043 .
  • NMR : 1H^1H NMR shows characteristic vinyl proton signals at δ 7.8–8.2 ppm (coupling constant J=1516HzJ = 15–16 \, \text{Hz}), while 13C^{13}\text{C} NMR confirms the cyano group at δ 115–120 ppm .
  • IR spectroscopy : Strong absorption at ~2200 cm1^{-1} (C≡N stretch) and 1700 cm1^{-1} (ester C=O) .

Q. What experimental precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods, nitrile gloves, and PPE due to potential respiratory/ocular irritation (similar to ).
  • Stability : Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the cyano/ester groups .
  • Waste disposal : Segregate organic solvents and cyanide-containing byproducts for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve conflicting data between spectroscopic analysis and computational modeling of this compound?

Methodological Answer:

  • Step 1 : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental crystallography. Adjust basis sets to account for π-stacking interactions observed in crystal lattices (: π-π distances ~3.5 Å) .
  • Step 2 : Reconcile NMR chemical shift discrepancies using solvent-polarity corrections (e.g., chloroform vs. DMSO-d6_6) and dynamic effects (rotamer populations) .
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) within 2 ppm error .

Q. What strategies improve the compound’s photostability for applications in optoelectronic materials?

Methodological Answer:

  • Structural modification : Introduce electron-withdrawing groups (e.g., –CF3_3) on the pyrazole ring to reduce HOMO-LUMO gap and minimize photooxidation (see for analogous modifications) .
  • Encapsulation : Use cyclodextrin or polymer matrices to shield the α,β-unsaturated system from UV irradiation .
  • Accelerated aging tests : Expose thin films to 300–400 nm UV light (50 mW/cm2^2) and monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Q. How can regioselectivity issues during functionalization of the pyrazole core be systematically addressed?

Methodological Answer:

  • Directing group strategy : Attach a transient protecting group (e.g., –SO2_2Ph) at the pyrazole N1 position to block undesired substitution ( uses 4-methoxyphenyl as a directing group) .
  • Metal-catalyzed C–H activation : Employ Pd(OAc)2_2 with ligands (e.g., PCy3_3) to achieve ortho-functionalization of the 4-phenylphenyl substituent .
  • Competition experiments : Compare yields under varying conditions (acidic vs. basic, polar vs. nonpolar solvents) to map electronic/steric effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across different assays?

Methodological Answer:

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) .
  • Solubility correction : Account for DMSO vehicle effects (>0.1% v/v causes false negatives) using dynamic light scattering (DLS) to monitor aggregation .
  • Meta-analysis : Pool data from orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinity trends .

Experimental Design Tables

Q. Table 1. Stability Study Design for Methyl (E)-2-cyano-3-...prop-2-enoate

ConditionTemperatureHumidityDurationAnalysis MethodKey Parameter
Photostability25°C60% RH7 daysHPLC-UV (λ = 254 nm)% Degradation < 5%
Hydrolytic40°C75% RH14 days1H^1H NMREster hydrolysis rate
Oxidative25°CDry24 hrsHRMSPeroxide adduct formation

Q. Table 2. Crystallographic Data Comparison ( vs. Literature)

ParameterThis Study ()Literature (Acta Cryst. E)
Space groupP1P21_1/c
R-factor0.0430.051
C–C bond length (Å)1.467 ± 0.0041.472 ± 0.005
π-π distance (Å)3.523.48

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